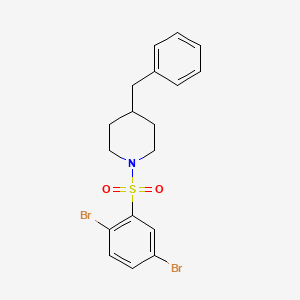

4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there is no direct information on the synthesis of 4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine, there are studies on the synthesis of similar piperidine derivatives . For instance, a study on the synthesis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) was found . The compound was synthesized and characterized using spectroscopic techniques like 1H NMR, 13C NMR, FTIR .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For example, the geometry of M1BZP was optimized using the DFT method and compared with X-ray diffraction data . The calculated energies for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) showed the stability and reactivity of the compound .Scientific Research Applications

Anticancer Applications

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . For example, several piperidine alkaloids isolated from natural herbs have shown these effects .

Antiviral Applications

Piperidine derivatives are also being utilized as antiviral agents . While the specific mechanisms and effectiveness can vary, this represents a significant area of research and potential application.

Antimalarial Applications

The antimalarial properties of piperidine derivatives make them a valuable tool in the fight against malaria . Further research is needed to explore the full potential of these compounds in this context.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . Their effectiveness in these applications can depend on a variety of factors, including the specific derivative and the type of microorganism.

Antihypertension Applications

These compounds have also been used in the treatment of hypertension . Further research could help to optimize these treatments and explore new possibilities.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used for their analgesic (pain-relieving) and anti-inflammatory properties . This makes them valuable in the treatment of a variety of conditions characterized by pain and inflammation.

Anti-Alzheimer Applications

Research has indicated potential applications of piperidine derivatives in the treatment of Alzheimer’s disease . This is a promising area of research given the significant impact of Alzheimer’s on global health.

Antipsychotic Applications

Piperidine derivatives have also been used as antipsychotic agents . This represents another significant area of potential application, given the importance of effective treatments for psychiatric conditions.

Mechanism of Action

Target of Action

It is known that benzylpiperidine derivatives often interact with monoamine receptors . They act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .

Mode of Action

The compound interacts with its targets, primarily monoamine receptors, to induce the release of neurotransmitters such as dopamine and norepinephrine . This interaction results in changes in neuronal activity and neurotransmission .

Biochemical Pathways

It can be inferred from the mode of action that the compound likely influences the pathways involving dopamine and norepinephrine neurotransmission .

Pharmacokinetics

Benzylpiperidine derivatives are known to have a fast onset of action and a short duration , suggesting rapid absorption and metabolism.

Result of Action

The molecular and cellular effects of 4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine’s action are likely related to its influence on monoamine neurotransmission. By promoting the release of neurotransmitters such as dopamine and norepinephrine, the compound may affect neuronal activity and neurotransmission .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This could be a potential future direction for 4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine.

properties

IUPAC Name |

4-benzyl-1-(2,5-dibromophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Br2NO2S/c19-16-6-7-17(20)18(13-16)24(22,23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTRVZUVWYNJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyridazin-4(1H)-one](/img/structure/B2788118.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2788127.png)